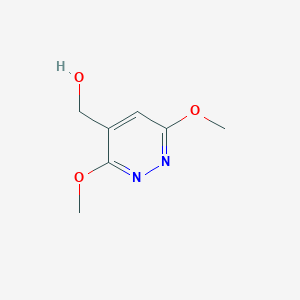
(2-Bromo-5-methyl-oxazol-4-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-methyl-oxazol-4-yl)-methanol is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a bromine atom and a methyl group attached to the oxazole ring, along with a methanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methyl-oxazol-4-yl)-methanol typically involves the bromination of 5-methyl-oxazole followed by the introduction of a methanol group. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-methyl-oxazol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: (2-Bromo-5-methyl-oxazol-4-yl)-formaldehyde or (2-Bromo-5-methyl-oxazol-4-yl)-carboxylic acid.
Reduction: 5-Methyl-oxazol-4-yl-methanol.
Substitution: (2-Azido-5-methyl-oxazol-4-yl)-methanol or (2-Thio-5-methyl-oxazol-4-yl)-methanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Bromo-5-methyl-oxazol-4-yl)-methanol can be used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology
In biological research, this compound might be used to study the effects of brominated oxazoles on biological systems. It could serve as a model compound for understanding the interactions of similar molecules with enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Brominated compounds often exhibit biological activity, making them candidates for drug development.
Industry
In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-methyl-oxazol-4-yl)-methanol would depend on its specific application. Generally, the bromine atom and the oxazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modifying their activity. The methanol group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-5-methyl-oxazol-4-yl)-methanol: Similar structure but with a chlorine atom instead of bromine.
(2-Fluoro-5-methyl-oxazol-4-yl)-methanol: Similar structure but with a fluorine atom instead of bromine.
(2-Iodo-5-methyl-oxazol-4-yl)-methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(2-Bromo-5-methyl-oxazol-4-yl)-methanol is unique due to the presence of the bromine atom, which can impart different reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. Bromine atoms are larger and more polarizable, which can influence the compound’s interactions with other molecules.
Propiedades
IUPAC Name |
(2-bromo-5-methyl-1,3-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCJRWRAPDBLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Chloro-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)


